

# An In-Depth Technical Guide to the Physical Properties of 2,5-Dibromophenol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2,5-Dibromophenol**

Cat. No.: **B1293422**

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## Introduction

**2,5-Dibromophenol** is a halogenated aromatic compound with the chemical formula  $C_6H_4Br_2O$ . It serves as a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and utilization in research and development settings. This technical guide provides a comprehensive overview of the core physical properties of **2,5-Dibromophenol**, complete with detailed experimental protocols for their determination and a generalized workflow for chemical characterization.

## Core Physical Properties

The key physical properties of **2,5-Dibromophenol** are summarized in the table below. These values have been compiled from various chemical data sources.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>4</sub> Br <sub>2</sub> O
Molecular Weight	251.91 g/mol
CAS Number	28165-52-8
Appearance	White to pale yellow crystalline powder[1]
Melting Point	73-74 °C[1][2][3]
Boiling Point	244.6 ± 20.0 °C at 760 mmHg (Predicted)[1][4]
Density	2.095 ± 0.06 g/cm <sup>3</sup> (Predicted)[1][4]
Solubility	Slightly soluble in water; moderately soluble in organic solvents like chloroform and methanol[1][5]
pKa	7.47 ± 0.10 (Predicted)[1]
Storage	Store in an inert atmosphere at room temperature[1][6]

## Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of **2,5-Dibromophenol**.

### Melting Point Determination using Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point of **2,5-Dibromophenol** with high precision.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. At the melting point, the sample absorbs a significant amount of heat (latent heat of fusion) without a change in temperature, which is detected as a peak in the DSC thermogram.

Apparatus:

- Differential Scanning Calorimeter
- Aluminum or hermetic pans
- Microbalance
- Tweezers

Procedure:

- Sample Preparation: Accurately weigh 2-5 mg of **2,5-Dibromophenol** into an aluminum DSC pan.
- Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed pan as a reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell.
- Thermal Program: Set the instrument to heat the sample at a constant rate, typically 10 °C/min, over a temperature range that brackets the expected melting point (e.g., 25 °C to 100 °C).
- Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.
- Analysis: The melting point is determined as the onset temperature of the endothermic peak in the DSC curve.

## Boiling Point Determination by the Thiele Tube Method

Objective: To determine the boiling point of **2,5-Dibromophenol** at atmospheric pressure.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges and then ceases upon cooling is recorded as the boiling point.

Apparatus:

- Thiele tube
- High-temperature mineral oil
- Thermometer (0-300 °C)
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Bunsen burner or heating mantle

Procedure:

- Sample Preparation: Place a small amount (a few drops) of molten **2,5-Dibromophenol** into the fusion tube.
- Capillary Insertion: Place the capillary tube, sealed end up, into the fusion tube containing the sample.
- Assembly: Attach the fusion tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Heating: Immerse the assembly in the Thiele tube filled with mineral oil, ensuring the oil level is above the sample.
- Observation: Gently heat the side arm of the Thiele tube. Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Measurement: Continue heating until a rapid and continuous stream of bubbles is observed. Remove the heat and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.
- Pressure Correction: Record the atmospheric pressure. If it is not 760 mmHg, a correction may be necessary.

## Density Determination by the Displacement Method

Objective: To determine the density of solid **2,5-Dibromophenol**.

Principle: Density is defined as mass per unit volume. The mass is determined by weighing, and the volume is determined by measuring the volume of a liquid displaced by the solid.

Apparatus:

- Analytical balance
- Graduated cylinder
- A liquid in which **2,5-Dibromophenol** is insoluble (e.g., a saturated aqueous solution of **2,5-Dibromophenol** or a non-polar solvent in which it has very low solubility)
- Tweezers

Procedure:

- Mass Measurement: Accurately weigh a sample of **2,5-Dibromophenol** crystals using the analytical balance. Record the mass (m).
- Initial Volume: Partially fill the graduated cylinder with the chosen liquid and record the initial volume ( $V_1$ ).
- Displacement: Carefully add the weighed **2,5-Dibromophenol** crystals to the graduated cylinder, ensuring they are fully submerged and no air bubbles are trapped.
- Final Volume: Record the new volume of the liquid in the graduated cylinder ( $V_2$ ).
- Calculation: The volume of the solid is the difference between the final and initial volumes ( $V = V_2 - V_1$ ). The density ( $\rho$ ) is then calculated using the formula:  $\rho = m / V$ .

## Solubility Determination

Objective: To qualitatively assess the solubility of **2,5-Dibromophenol** in various solvents.

Principle: The solubility of a substance depends on the intermolecular forces between the solute and the solvent. "Like dissolves like" is a general rule.

**Apparatus:**

- Test tubes
- Spatula
- Vortex mixer (optional)
- Various solvents (e.g., water, ethanol, methanol, chloroform, hexane)

**Procedure:**

- Sample Addition: Place a small, consistent amount (e.g., 10 mg) of **2,5-Dibromophenol** into separate, labeled test tubes.
- Solvent Addition: Add a small volume (e.g., 1 mL) of a solvent to a test tube.
- Mixing: Agitate the mixture vigorously for a set period (e.g., 1 minute) using a vortex mixer or by flicking the test tube.
- Observation: Observe whether the solid dissolves completely, partially, or not at all.
- Classification:
  - Soluble: No solid particles are visible.
  - Slightly Soluble: A small portion of the solid has dissolved.
  - Insoluble: The solid remains largely undissolved.
- Repeat: Repeat the process for each solvent.

## pKa Determination using UV-Vis Spectroscopy

**Objective:** To determine the acid dissociation constant (pKa) of **2,5-Dibromophenol**.

**Principle:** The UV-Vis absorption spectrum of a phenolic compound changes with pH due to the different electronic structures of the protonated (phenol) and deprotonated (phenoxide) forms.

By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined from the inflection point of the resulting titration curve.

#### Apparatus:

- UV-Vis spectrophotometer
- pH meter
- Quartz cuvettes
- Volumetric flasks and pipettes
- Buffer solutions covering a pH range around the expected pKa (e.g., pH 6 to 9)
- Acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions

#### Procedure:

- Stock Solution: Prepare a stock solution of **2,5-Dibromophenol** in a suitable solvent (e.g., methanol or ethanol).
- pH Solutions: Prepare a series of solutions with the same concentration of **2,5-Dibromophenol** in different buffer solutions of known pH. Also, prepare solutions in 0.1 M HCl (fully protonated form) and 0.1 M NaOH (fully deprotonated form).
- Spectral Scans: Record the UV-Vis spectrum of the solutions in 0.1 M HCl and 0.1 M NaOH to identify the wavelengths of maximum absorbance for the protonated ( $\lambda_{\text{HA}}$ ) and deprotonated ( $\lambda_{\text{A}^-}$ ) forms. Select an analytical wavelength where the difference in absorbance between the two forms is maximal.
- Absorbance Measurements: Measure the absorbance of each buffered solution at the selected analytical wavelength.
- Data Analysis: Plot the measured absorbance versus the pH of the buffer solutions. The pKa is the pH value at the midpoint of the resulting sigmoidal curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation for each data point and averaging the results.

# Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of **2,5-Dibromophenol**. While publicly accessible spectra for **2,5-Dibromophenol** are not readily available, the following sections describe the expected spectral features and general protocols for their acquisition.

## <sup>1</sup>H NMR Spectroscopy

**Expected Features:** The <sup>1</sup>H NMR spectrum of **2,5-Dibromophenol** in a deuterated solvent (e.g., CDCl<sub>3</sub>) is expected to show three signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the three non-equivalent aromatic protons. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. Spin-spin coupling between the aromatic protons will result in characteristic splitting patterns (doublets and a doublet of doublets).

**General Acquisition Protocol:**

- **Sample Preparation:** Dissolve 5-10 mg of **2,5-Dibromophenol** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
- **Data Acquisition:** Acquire the <sup>1</sup>H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
- **Processing:** Fourier transform the raw data, phase the spectrum, and reference it to the residual solvent peak or an internal standard (e.g., TMS).

## <sup>13</sup>C NMR Spectroscopy

**Expected Features:** The proton-decoupled <sup>13</sup>C NMR spectrum of **2,5-Dibromophenol** is expected to show six distinct signals corresponding to the six carbon atoms of the benzene ring. The carbon atom attached to the hydroxyl group will be shifted downfield (higher ppm), and the carbons attached to the bromine atoms will also show characteristic shifts.

**General Acquisition Protocol:**

- Sample Preparation: Use the same sample prepared for  $^1\text{H}$  NMR spectroscopy.
- Instrument Setup: Tune the probe for  $^{13}\text{C}$  observation.
- Data Acquisition: Acquire the  $^{13}\text{C}$  NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Processing: Fourier transform the data, phase the spectrum, and reference it to the solvent peak.

## Infrared (IR) Spectroscopy

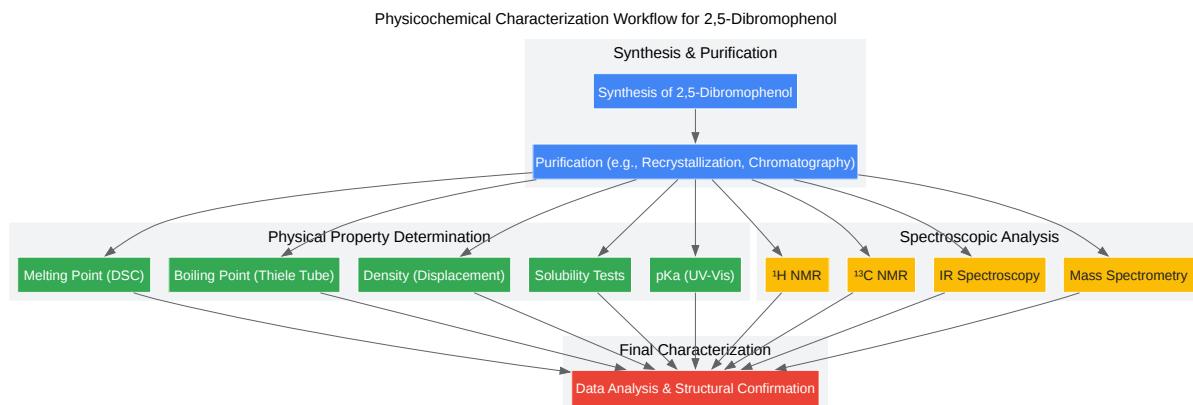
Expected Features: The IR spectrum of **2,5-Dibromophenol** will exhibit characteristic absorption bands. A broad band in the region of  $3200\text{-}3600\text{ cm}^{-1}$  corresponds to the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations will appear around  $3000\text{-}3100\text{ cm}^{-1}$ . C=C stretching vibrations of the aromatic ring will be observed in the  $1450\text{-}1600\text{ cm}^{-1}$  region. The C-Br stretching vibrations will appear in the fingerprint region, typically below  $1000\text{ cm}^{-1}$ .

General Acquisition Protocol (ATR-FTIR):

- Background Scan: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of **2,5-Dibromophenol** powder onto the ATR crystal and apply pressure to ensure good contact.
- Sample Scan: Acquire the IR spectrum of the sample.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound such as **2,5-Dibromophenol**.



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## Physicochemical Characterization Workflow

# Conclusion

This technical guide provides essential information on the physical properties of **2,5-Dibromophenol** for professionals in research and drug development. The tabulated data offers a quick reference, while the detailed experimental protocols provide a solid foundation for laboratory work. Although specific spectral data for **2,5-Dibromophenol** is not readily available in the public domain, the provided general procedures and expected spectral features will aid in

its characterization. The outlined workflow presents a systematic approach to the comprehensive analysis of this and other similar chemical compounds.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physical Properties of 2,5-Dibromophenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293422#physical-properties-of-2-5-dibromophenol>]

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